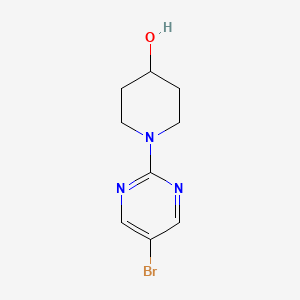

1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromopyrimidin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6,8,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDDJQBUJMYKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405124 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887425-47-0 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 1-(5-Bromopyrimidin-2-yl)-4-piperidinol (CAS 887425-47-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. The document details the synthesis, purification, and physicochemical properties of the compound, supported by spectral data. While specific biological activity for this exact molecule is not extensively documented in publicly available literature, this guide will discuss the known pharmacological relevance of its core chemical moieties, the pyrimidine and piperidine rings, to provide a context for its potential therapeutic applications. Due to the limited availability of specific biological data, this guide will focus on the established chemical characteristics and potential areas of investigation for this compound.

Chemical Properties and Synthesis

This compound is a white to off-white solid.[1] Its chemical structure combines a brominated pyrimidine ring with a 4-hydroxypiperidine moiety.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 887425-47-0 | |

| Molecular Formula | C₉H₁₂BrN₃O | [2] |

| Molecular Weight | 258.12 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis Protocol

A detailed method for the synthesis of this compound has been reported.[2] The synthesis involves the reaction of 4-hydroxypiperidine with 5-bromo-2-chloropyrimidine.

Experimental Protocol:

-

Materials: 4-hydroxypiperidine, 5-bromo-2-chloropyrimidine, diisopropylethylamine (DIPEA), acetonitrile, dichloromethane, water, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a round-bottomed flask under a nitrogen atmosphere, add 4-hydroxypiperidine (1.93 g, 10 mmol), diisopropylethylamine (5.22 mL, 30 mmol), 5-bromo-2-chloropyrimidine (1.01 g, 10 mmol), and acetonitrile (50 mL).[2]

-

Heat the reaction mixture to reflux and maintain for 15 hours.[2]

-

After cooling, concentrate the mixture under reduced pressure to remove the solvent.[2]

-

-

Purification:

-

Dissolve the crude product in dichloromethane (150 mL).[2]

-

Wash the organic layer sequentially with water (2 x 20 mL) and saturated saline solution (1 x 20 mL).[2]

-

Dry the organic phase over anhydrous sodium sulfate and filter.[2]

-

Concentrate the filtrate under reduced pressure.[2]

-

Purify the resulting residue by silica gel column chromatography to yield 1-(5-bromo-2-pyrimidinyl)-4-hydroxypiperidine as a white solid (2.55 g, 99% yield).[2]

-

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectral Data

The structure of the synthesized compound has been confirmed by ¹H NMR and LCMS analysis.[2]

Table 2: Spectral Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ: 8.34 (s, 2H), 4.73 (d, J = 4.0 Hz, 1H), 4.17-4.12 (m 2H), 3.74-3.68 (m, 1H), 3.28-3.22 (m, 2H), 1.76-1.70 (m, 2H), 1.33-1.25 (m, 2H) | [2] |

| LCMS (ESI) | m/z 260 [M+H]⁺ | [2] |

Biological Activity and Potential Applications

The piperidine scaffold is a common motif in pharmaceuticals with diverse activities. Similarly, pyrimidine derivatives are known to be part of many therapeutic agents, including kinase inhibitors. For instance, certain aminopyrimidinyl-thiazole carboxamides have been identified as potent Src/Abl kinase inhibitors with antiproliferative activity.[3] Additionally, compounds containing a chloropyrimidinyl-piperidinyl moiety have been investigated as GPR119 agonists for the potential treatment of type 2 diabetes.[4]

The presence of the bromopyrimidine and piperidinol functionalities in this compound suggests that it could serve as a valuable intermediate or building block in the synthesis of more complex molecules with potential therapeutic value. Further research and biological screening are necessary to elucidate the specific pharmacological profile of this compound.

Diagram 2: Potential Research Logic

Caption: Logical workflow for investigating the biological activity of the title compound.

Conclusion

This compound is a readily synthesizable compound with well-characterized chemical and physical properties. While its specific biological functions remain to be determined, its structural features suggest it as a promising candidate for further investigation in drug discovery programs. The detailed synthesis and spectral data provided in this guide offer a solid foundation for researchers to utilize this compound in the development of novel therapeutic agents. Future studies should focus on comprehensive biological screening to identify its potential targets and therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 1-(5-Bromopyrimidin-2-yl)-4-piperidinol. Due to the limited availability of direct experimental data for this specific molecule, this document also includes predicted values and information from structurally related compounds to offer a thorough profile. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key physicochemical assays.

Core Physicochemical Properties

This compound is a white solid with the molecular formula C9H12BrN3O and a molecular weight of 258.12 g/mol .[1] Its chemical structure combines a substituted pyrimidine ring with a piperidinol moiety, making it a molecule of interest in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C9H12BrN3O | [1] |

| Molecular Weight | 258.12 g/mol | [1] |

| CAS Number | 887425-47-0 | [1] |

| Appearance | White Solid | [1] |

Predicted Physicochemical Parameters

| Property | Predicted Value | Method/Source |

| logP (Octanol-Water Partition Coefficient) | 1.07 - 2.21 | Various computational methods (WLOGP, MLOGP, XLOGP3, iLOGP) for a structural analog |

| Topological Polar Surface Area (TPSA) | 49.25 Ų | Calculated for a structural analog |

| Number of Hydrogen Bond Donors | 1 | Calculated for a structural analog |

| Number of Hydrogen Bond Acceptors | 3 | Calculated for a structural analog |

| Number of Rotatable Bonds | 2 | Calculated for a structural analog |

Experimental Protocols

While specific experimental data for the target compound is limited, standard methodologies can be applied to determine its physicochemical properties.

Synthesis of this compound

A common synthetic route involves the reaction of 4-hydroxypiperidine with 5-bromo-2-chloropyrimidine.[1]

Materials:

-

4-hydroxypiperidine

-

5-bromo-2-chloropyrimidine

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottomed flask under a nitrogen atmosphere, combine 4-hydroxypiperidine, 5-bromo-2-chloropyrimidine, and diisopropylethylamine in acetonitrile.[1]

-

Reflux the mixture for approximately 15 hours.[1]

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.[1]

-

Dissolve the crude product in dichloromethane and wash sequentially with water and saturated saline solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the residue by silica gel column chromatography to yield 1-(5-bromo-2-pyrimidinyl)-4-hydroxypiperidine as a white solid.[1]

Analytical Characterization:

-

¹H NMR (400 MHz, DMSO-d6): δ 8.34 (s, 2H), 4.73 (d, J = 4.0 Hz, 1H), 4.17-4.12 (m 2H), 3.74-3.68 (m, 1H), 3.28-3.22 (m, 2H), 1.76-1.70 (m, 2H), 1.33-1.25 (m, 2H).[1]

-

LCMS (ESI): m/z 260 [M+H]⁺.[1]

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a standard approach to experimentally determine the logP value.

Procedure:

-

Prepare a saturated solution of this compound in n-octanol.

-

Prepare a saturated solution of the compound in water.

-

Mix equal volumes of the n-octanol and aqueous solutions in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Potential Biological Context and Signaling Pathways

While no specific biological targets for this compound have been definitively identified in the literature, the presence of the bromopyrimidine scaffold is noted in compounds targeting G-protein coupled receptors (GPCRs), such as GPR119 agonists and endothelin receptor antagonists.

Hypothetical GPR119 Agonist Signaling Pathway

GPR119 is a GPCR expressed in pancreatic β-cells and intestinal enteroendocrine cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn promotes insulin and GLP-1 secretion.

Caption: Hypothetical GPR119 signaling pathway activated by an agonist.

Experimental and Analytical Workflow

A typical workflow for the characterization and initial biological screening of a novel compound like this compound is outlined below.

Caption: General workflow for compound characterization and screening.

This technical guide serves as a foundational resource for researchers working with this compound. While comprehensive experimental data is still emerging, the information and protocols provided herein offer a solid starting point for further investigation and drug development efforts.

References

An In-depth Technical Guide to 1-(5-Bromopyrimidin-2-yl)-4-piperidinol

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a bromopyrimidine moiety linked to a piperidinol ring. The structural and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H12BrN3O | [1][2] |

| Molecular Weight | 258.12 g/mol | [1][2] |

| CAS Number | 887425-47-0 | [1] |

| Appearance | White Solid | [1] |

Synthesis Protocol

A detailed experimental procedure for the synthesis of this compound has been reported, achieving a high yield.[1]

Materials:

-

4-Hydroxypiperidine

-

5-Bromo-2-chloropyrimidine

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN)

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

Saturated saline solution (Brine)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

A round-bottomed flask is charged with 4-hydroxypiperidine (1.93 g, 10 mmol), diisopropylethylamine (5.22 mL, 30 mmol), 5-bromo-2-chloropyrimidine (1.01 g, 10 mmol), and acetonitrile (50 mL) under a nitrogen atmosphere.[1]

-

The reaction mixture is heated to reflux for 15 hours.[1]

-

Following reflux, the solvent is removed by concentration under reduced pressure.[1]

-

The crude product is redissolved in dichloromethane (150 mL).[1]

-

The organic layer is washed sequentially with water (2 x 20 mL) and saturated saline solution (1 x 20 mL).[1]

-

The washed organic layer is dried over anhydrous sodium sulfate and then filtered.[1]

-

The filtrate is concentrated under reduced pressure.[1]

-

The crude material is purified by flash silica gel column chromatography to yield 1-(5-bromo-2-pyrimidinyl)-4-hydroxypiperidine as a white solid (2.55 g, 99% yield).[1]

Experimental Workflow Visualization

The synthesis process can be visualized as a sequential workflow, outlined in the diagram below.

Caption: Synthesis workflow for this compound.

References

Spectral Data Analysis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1-(5-Bromopyrimidin-2-yl)-4-piperidinol. Detailed experimental protocols and data interpretation are included to support research and development activities in medicinal chemistry and drug discovery.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.34 | s | 2H | - | Pyrimidine-H |

| 4.73 | d | 1H | 4.0 | CH-OH |

| 4.17-4.12 | m | 2H | - | Piperidine-H (axial, equatorial) |

| 3.74-3.68 | m | 1H | - | Piperidine-CH-OH |

| 3.28-3.22 | m | 2H | - | Piperidine-H (axial, equatorial) |

| 1.76-1.70 | m | 2H | - | Piperidine-H |

| 1.33-1.25 | m | 2H | - | Piperidine-H |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data (Estimated)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | Pyrimidine C2 |

| ~158 | Pyrimidine C4, C6 |

| ~115 | Pyrimidine C5 |

| ~65 | Piperidine C4 |

| ~42 | Piperidine C2, C6 |

| ~33 | Piperidine C3, C5 |

Note: The ¹³C NMR data is estimated based on known values for 4-hydroxypiperidine and 5-bromopyrimidine moieties.[1][2]

Table 3: Mass Spectrometry Data

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| LCMS (ESI) | 260 | [M+H]⁺ |

Experimental Protocols

Synthesis of this compound

A mixture of 4-hydroxypiperidine (1.0 eq), 5-bromo-2-chloropyrimidine (1.0 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) in a suitable solvent like acetonitrile is heated to reflux.[3] The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then subjected to a standard aqueous workup, followed by purification using silica gel column chromatography to yield the pure 1-(5-bromo-2-pyrimidinyl)-4-hydroxypiperidine as a white solid.[3]

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then filtered through a pipette containing a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

Data Acquisition: ¹H NMR spectra are acquired on a 400 MHz spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water.

Instrumentation and Conditions: An LC-MS system equipped with an electrospray ionization (ESI) source is used. Chromatographic separation is typically performed on a C18 reversed-phase column. A gradient elution method with mobile phases consisting of water and acetonitrile, often with a small amount of an acid modifier like formic acid, is employed. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Data Interpretation

¹H NMR Spectrum: The singlet at 8.34 ppm corresponds to the two equivalent protons on the pyrimidine ring. The signals for the piperidinol ring protons appear as multiplets in the aliphatic region, consistent with the rigid chair conformation of the piperidine ring. The downfield shift of the protons at the 2 and 6 positions of the piperidine ring (4.17-4.12 ppm and 3.28-3.22 ppm) is indicative of their proximity to the electron-withdrawing pyrimidine ring.

Mass Spectrum: The LC-MS data shows a prominent ion at an m/z of 260 in positive ESI mode, which corresponds to the protonated molecular ion ([M+H]⁺) of this compound, confirming its molecular weight of 259.12 g/mol (for the ⁷⁹Br isotope). The characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be expected, resulting in a corresponding [M+2+H]⁺ peak at m/z 262.

Workflow for Spectral Data Acquisition and Analysis

Caption: Workflow for the synthesis, spectral analysis, and data interpretation of this compound.

References

Commercial Availability and Synthetic Utility of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of the key chemical intermediate, 1-(5-Bromopyrimidin-2-yl)-4-piperidinol (CAS No. 887425-47-0). This compound serves as a critical building block in the development of potent and selective inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a pivotal enzyme in inflammatory signaling pathways.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The table below summarizes the offerings from several prominent vendors, highlighting available quantities, purity levels, and pricing information to facilitate procurement for research and development purposes.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| BLDpharm | BD141037 | ≥97% | 1g, 5g, 10g | Contact for pricing |

| Amadis Chemical | A861512 | 97% | mgs, gs, kgs | Contact for pricing |

| ChemicalBook | CB72547703 | >98.0% | 1g, 5g, 25g | Contact for pricing |

| Shanghai Jovan Biochemical Technology | 97% | 5g, 10g, 25g | Contact for pricing | |

| Yantai ShengKailun Chemical Technology | 95% | g-kg | Contact for pricing |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of 5-bromo-2-chloropyrimidine with 4-hydroxypiperidine. A detailed experimental protocol is provided below.[1]

Materials and Equipment:

-

5-Bromo-2-chloropyrimidine

-

4-Hydroxypiperidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Silica gel for column chromatography

Experimental Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-bromo-2-chloropyrimidine (1.0 eq), 4-hydroxypiperidine (1.0-1.2 eq), and N,N-Diisopropylethylamine (2.0-3.0 eq) in acetonitrile.

-

Reaction Conditions: Stir the mixture at reflux (approximately 82°C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound as a solid.

The following diagram illustrates the workflow of the synthesis and purification process.

Caption: A flowchart detailing the synthesis and purification steps for this compound.

Application in the Synthesis of IRAK4 Inhibitors

This compound is a crucial intermediate in the synthesis of selective IRAK4 inhibitors.[2] IRAK4 is a serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[3][4][5][6][7] Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.

The bromo-substituent on the pyrimidine ring of this compound allows for further functionalization, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling. This enables the introduction of diverse aryl or heteroaryl groups, leading to the generation of a library of potent and selective IRAK4 inhibitors.

IRAK4 Signaling Pathway

The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Upon ligand binding to the receptor, MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, and ultimately the production of pro-inflammatory cytokines.

Caption: The role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for inhibitors.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IRAK4 - Wikipedia [en.wikipedia.org]

- 5. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 7. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a validated synthesis route for 1-(5-Bromopyrimidin-2-yl)-4-piperidinol, a valuable building block in medicinal chemistry and drug discovery. The document details the underlying chemical principles, a step-by-step experimental protocol, and quantitative data to ensure reproducibility and scalability.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its structure combines a reactive bromopyrimidine moiety, amenable to further functionalization via cross-coupling reactions, and a 4-hydroxypiperidine group, which can modulate physicochemical properties and provide a vector for further chemical elaboration. The synthesis route detailed herein is a robust and high-yielding procedure based on a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the nucleophilic aromatic substitution reaction. In this process, the nitrogen atom of 4-hydroxypiperidine acts as a nucleophile, attacking the electron-deficient pyrimidine ring of 5-bromo-2-chloropyrimidine at the C2 position. The chlorine atom, a good leaving group, is subsequently displaced. The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atoms within the ring.[1] The reaction is facilitated by a non-nucleophilic base, diisopropylethylamine (DIPEA), which deprotonates the piperidine nitrogen, enhancing its nucleophilicity, and scavenges the hydrogen chloride generated during the reaction.

Synthesis Pathway

The synthesis of this compound is achieved in a single, efficient step from commercially available starting materials.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is based on a reported literature procedure.[2]

Materials and Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Silica gel for column chromatography

Reagents:

-

5-Bromo-2-chloropyrimidine

-

4-Hydroxypiperidine

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, combine 4-hydroxypiperidine (1.93 g, 10 mmol), diisopropylethylamine (5.22 mL, 30 mmol), 5-bromo-2-chloropyrimidine (1.01 g, 10 mmol), and acetonitrile (50 mL).[2]

-

Reaction: Heat the reaction mixture to reflux and maintain for 15 hours.[2]

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the acetonitrile.[2]

-

Workup: Redissolve the crude product in dichloromethane (150 mL).[2] Transfer the solution to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).[2]

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[2]

-

Purification: Purify the resulting crude material by silica gel column chromatography to yield the final product.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 5-Bromo-2-chloropyrimidine | 1.01 g (10 mmol) | [2] |

| 4-Hydroxypiperidine | 1.93 g (10 mmol) | [2] |

| Reagents | ||

| Diisopropylethylamine | 5.22 mL (30 mmol) | [2] |

| Acetonitrile | 50 mL | [2] |

| Reaction Conditions | ||

| Temperature | Reflux | [2] |

| Time | 15 hours | [2] |

| Product | ||

| Product Name | This compound | [2] |

| Yield | 2.55 g (99%) | [2] |

| Appearance | White solid | [2] |

| Analytical Data | ||

| 1H NMR (400 MHz, DMSO-d6) | δ: 8.34 (s, 2H), 4.73 (d, J = 4.0 Hz, 1H), 4.17-4.12 (m 2H), 3.74-3.68 (m, 1H), 3.28-3.22 (m, 2H), 1.76-1.70 (m, 2H), 1.33-1.25 (m, 2H) | [2] |

| LCMS (ESI) | m/z 260 [M+H]+ | [2] |

Conclusion

The described synthesis route provides an efficient and high-yielding method for the preparation of this compound. The protocol is straightforward and utilizes readily available reagents, making it suitable for both small-scale and large-scale synthesis in a research and development setting. The detailed experimental procedure and comprehensive data will aid researchers in the successful implementation of this synthesis.

References

The Versatile Pyrimidine-Piperidine Scaffold: A Deep Dive into its Biological Activities

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of pyrimidine-piperidine scaffolds, a privileged structural motif in modern drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the anticancer, antimicrobial, and antiviral properties of these compounds. The guide features a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanism of action.

The pyrimidine ring, a fundamental component of nucleic acids, combined with the saturated piperidine heterocycle, creates a versatile scaffold with favorable physicochemical properties for drug design.[1] This combination has led to the development of numerous compounds with a wide array of biological activities, targeting key players in various disease pathologies.

Anticancer Activity: Targeting Key Kinases and Cellular Processes

Pyrimidine-piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.[2][3] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways that are often dysregulated in cancer.

Kinase Inhibition

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several pyrimidine-piperidine scaffolds have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that, when overactivated, can lead to increased cell proliferation and survival in various cancers.[4][5] These inhibitors typically function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades.[4]

PI3K/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling network frequently hyperactivated in cancer. Pyrimidine-piperidine derivatives have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth and proliferation.[6][7]

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression, and their dysregulation is a common feature of cancer. Compounds incorporating the pyrimidine-piperidine scaffold have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[8][9][10]

Quantitative Anticancer Data

The anticancer activity of various pyrimidine-piperidine derivatives has been quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Pyrido[3,2-d]pyrimidine | PI3K/mTOR | Various | 0.019 - 5.4 | [6] |

| Pyrrolo[2,3-d]pyrimidine | CDK2 | Various | 0.055 | [9] |

| Pyrimidine-5-carbonitrile | EGFR | HepG2 | 3.56 | [11] |

| Pyrimidine-5-carbonitrile | EGFR | A549 | 5.85 | [11] |

| Pyrimidine-5-carbonitrile | EGFR | MCF-7 | 7.68 | [11] |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine | CDK6/9 | Various | Not Specified | [10] |

Antimicrobial Activity: A Broad Spectrum of Action

The pyrimidine-piperidine scaffold has also been explored for its potential in combating microbial infections. These compounds have shown activity against a range of bacterial and fungal pathogens. The primary measure of in vitro antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrimidine-piperazine | S. aureus | 40 | [12] |

| Pyrimidine-piperazine | E. coli | 40 | [12] |

| Pyrimidine-piperazine | C. albicans | 40 | [12] |

| Pyrimidine-piperazine | A. niger | 40 | [12] |

Antiviral Activity: Targeting Viral Replication

The antiviral potential of pyrimidine-piperidine derivatives is an emerging area of research. These compounds have shown promise against various viruses, including Human Immunodeficiency Virus (HIV). The efficacy of antiviral compounds is often measured by the half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% of its maximum effect.

| Compound Class | Virus | Cell Line | EC50 (µM) | Reference |

| Piperidine-substituted arylpyrimidine | HIV-1 (Wild-Type) | MT-4 | 0.019 | [13] |

| Piperidine-substituted arylpyrimidine | HIV-1 (K103N mutant) | MT-4 | 0.050 | [13] |

| Piperidine-substituted arylpyrimidine | HIV-1 (E138K mutant) | MT-4 | 0.19 | [13] |

| Pyrimidine glycoside | Hepatitis B Virus (HBV) | HepG2.2.2.15 | 10.5 | [14] |

Signaling Pathways and Mechanisms of Action

To visualize the role of pyrimidine-piperidine scaffolds in modulating cellular signaling, the following diagrams illustrate key pathways and the points of inhibition.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[15]

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.[16]

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After compound treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Protein Solubilization: Air-dry the plates and add a solubilizing agent (e.g., 10 mM Tris base) to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral plaques in the presence of an antiviral compound.

-

Cell Monolayer Preparation: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

-

Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the test compound.

-

Infection: Infect the cell monolayer with the virus-compound mixture.

-

Overlay: After an adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The reduction in plaque number compared to the virus control indicates antiviral activity.

Western Blot for Kinase Inhibition

Western blotting is used to detect the phosphorylation status of target proteins to assess the activity of kinase inhibitors.

-

Cell Lysis: Treat cells with the inhibitor, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. A decrease in the signal for the phosphorylated protein in inhibitor-treated samples indicates inhibition.

Synthesis of Pyrimidine-Piperidine Scaffolds

A general synthetic approach to 2,4-disubstituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine or urea derivative. The piperidine moiety can be introduced at various stages of the synthesis, either as part of the initial building blocks or through subsequent substitution reactions.

For instance, a common method involves the reaction of a chalcone with guanidine to form a dihydropyrimidine, which can then be oxidized to the pyrimidine. The piperidine group can be introduced by nucleophilic substitution of a suitable leaving group on the pyrimidine ring.[12]

Conclusion

The pyrimidine-piperidine scaffold represents a highly valuable framework in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its versatility allows for the development of potent and selective inhibitors for a range of therapeutic targets. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to facilitate further research and development of novel therapeutics based on this promising scaffold.

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A comprehensive modular map of molecular interactions in RB/E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

Bromopyrimidine Derivatives: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds, including the nucleobases uracil, thymine, and cytosine.[1][2][3][4][5] Its inherent ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding sites of various enzymes, particularly kinases.[1] Among the vast landscape of pyrimidine derivatives, bromopyrimidines have emerged as exceptionally versatile building blocks in drug discovery. The strategic placement of a bromine atom on the pyrimidine ring provides a reactive handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries with a broad spectrum of pharmacological activities.[1][6] This technical guide provides a comprehensive overview of bromopyrimidine derivatives in medicinal chemistry, focusing on their synthesis, biological applications, and the experimental methodologies used for their evaluation.

Synthetic Strategies for Bromopyrimidine Derivatives

The synthetic utility of bromopyrimidines is primarily attributed to the reactivity of the bromine and other leaving groups on the pyrimidine core, which allows for facile functionalization through various cross-coupling and nucleophilic substitution reactions. A common and versatile starting material is 5-bromo-2,4-dichloropyrimidine.[6][7][8] The chlorine atoms at the C2 and C4 positions, along with the bromine at the C5 position, serve as key sites for modification.

A generalized synthetic workflow for creating diverse bromopyrimidine libraries often involves a multi-step approach:

-

Initial Nucleophilic Aromatic Substitution (SNAr): The synthesis often commences with the reaction of 5-bromo-2,4-dichloropyrimidine with a variety of amines, such as anilines, in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent like isopropanol.[6]

-

Second Nucleophilic Substitution: The remaining chloro group on the pyrimidine ring can then undergo a second nucleophilic substitution with a different set of amines, often in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH·H2O).[6]

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is a key handle for introducing further diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with arylboronate esters or the Buchwald-Hartwig amination.[1][6]

This sequential functionalization allows for the creation of a three-dimensional pharmacophore with diverse substituents, which is crucial for achieving high potency and selectivity against specific biological targets.

Below is a generalized experimental workflow for the synthesis of bromopyrimidine derivatives.

Biological Activities of Bromopyrimidine Derivatives

Bromopyrimidine derivatives have demonstrated a wide range of biological activities, with significant potential in oncology, as well as in treating infectious diseases.[2][7][9]

Anticancer Activity

The primary therapeutic application of bromopyrimidine derivatives is in the field of oncology.[10] These compounds have been extensively investigated as inhibitors of various protein kinases that are dysregulated in cancer.[1][8]

Kinase Inhibition:

-

Aurora Kinase Inhibitors: Aurora kinases are crucial for the regulation of mitosis, and their overexpression is linked to various cancers. 2,4-Diaminopyrimidine-based compounds derived from bromopyrimidines have shown promise as potent Aurora kinase inhibitors, leading to mitotic arrest and apoptosis in cancer cells.[1]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR signaling pathway, which includes downstream effectors like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, is a key driver of cell proliferation and survival in many cancers.[1] Bromopyrimidine derivatives have been developed as effective EGFR inhibitors.

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical component of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival.[1] BTK inhibitors based on the bromopyrimidine scaffold have become a highly effective therapy for various B-cell malignancies.[1]

-

Bcr/Abl Tyrosine Kinase Inhibitors: The Bcr/Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). Several novel bromopyrimidine analogues have been synthesized and evaluated as potent Bcr/Abl kinase inhibitors, showing promise as alternatives to existing therapies like Dasatinib.[8][9]

The following diagrams illustrate the central role of these kinases in cell signaling and how their inhibition by bromopyrimidine derivatives can impact cancer progression.

Cytotoxic Activity:

Beyond specific kinase inhibition, many bromopyrimidine derivatives exhibit broad cytotoxic effects against various cancer cell lines.[7] For instance, novel series of 5-bromo-pyrimidine derivatives have shown significant anticancer activity against cell lines such as Hela (cervical cancer), A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), A2780 (ovarian cancer), and BGC-823 (gastric cancer).[7][9]

Antimicrobial Activity

In addition to their anticancer properties, bromopyrimidine derivatives have also been investigated for their antimicrobial potential.[7] Several synthesized compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[7] This dual activity makes them attractive candidates for further development as novel therapeutic agents.

Quantitative Biological Data

The biological activity of bromopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative bromopyrimidine compounds from various studies.

Table 1: In Vitro Anticancer Activity of Selected Bromopyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3 | BGC-823 (Gastric) | 0.49 ± 1.45 | [9] |

| 4e | MCF-7 (Breast) | 0.65 ± 0.53 | [9] |

| 5c | K562 (CML) | Potent | [8] |

| 5e | K562 (CML) | Potent | [8] |

| 6d | Various | Excellent | [7] |

| 6g | K562 (CML) | Potent | [8] |

| 6h | Various | Excellent | [7] |

| 9e | K562 (CML) | Potent | [8] |

| 9f | K562 (CML) | Potent | [8] |

| 10c | K562 (CML) | Potent | [8] |

| 23 (with CF3) | Bcr/Abl Kinase | Superior Activity | [9] |

Table 2: Antimicrobial Activity of Selected Bromopyrimidine Derivatives

| Compound ID | Microbial Strain(s) | Activity | Reference |

| 5a | Bacteria & Fungi | Significant | [7] |

| 5c | Bacteria & Fungi | Significant | [7] |

| 5e | Bacteria & Fungi | Significant | [7] |

| 6b | Bacteria & Fungi | Significant | [7] |

| 6d | Bacteria & Fungi | Significant | [7] |

| 6h | Bacteria & Fungi | Significant | [7] |

| 4e | Bacteria & Fungi | MIC: 0.5 - 8 µg/mL | [9] |

| 5e | Bacteria & Fungi | MIC: 0.5 - 8 µg/mL | [9] |

Experimental Protocols

Standardized experimental protocols are essential for the accurate evaluation of the biological activities of newly synthesized compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][7]

Materials:

-

Cancer cell lines (e.g., Hela, A549, MCF-7, A2780, BGC-823)[7]

-

Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[8]

Materials:

-

Recombinant kinase (e.g., Bcr/Abl)

-

Kinase substrate

-

ATP

-

Test compounds

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

Procedure:

-

Set up the kinase reaction by incubating the kinase, substrate, ATP, and various concentrations of the test compound.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Convert the ADP generated to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction by adding the Kinase Detection Reagent.

-

Measure the luminescence, which is proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value from a dose-response curve.[1]

Antimicrobial Broth Dilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[7]

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[7]

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

-

Test compounds

-

96-well microtiter plates

Procedure:

-

Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive (media only) and negative (media with DMSO) controls.[7]

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Bromopyrimidine derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their synthetic tractability, coupled with their ability to potently and selectively modulate the activity of key biological targets, has led to their widespread investigation for various therapeutic applications, particularly in oncology. The continued exploration of the chemical space around the bromopyrimidine scaffold, guided by robust synthetic methodologies and biological evaluation protocols, holds significant promise for the discovery of next-generation therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. wjarr.com [wjarr.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 1-(5-Bromopyrimidin-2-yl)-4-piperidinol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromopyrimidin-2-yl)-4-piperidinol is a synthetic molecule featuring a 2-aminopyrimidine moiety linked to a 4-hydroxypiperidine scaffold. While direct pharmacological data for this specific compound is not extensively available in the public domain, its structural components are present in a wide array of biologically active agents. This technical guide provides an in-depth analysis of potential therapeutic targets for this compound based on the known activities of structurally related compounds. The guide outlines key therapeutic areas of interest, potential molecular targets, and detailed experimental protocols for the comprehensive evaluation of this compound. The information presented herein is intended to serve as a foundational resource for researchers initiating investigation into the therapeutic potential of this and similar molecules.

Introduction

The pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. The molecule this compound incorporates two key pharmacophores: the 2-aminopyrimidine ring and the 4-hydroxypiperidine motif. The pyrimidine nucleus is a fundamental component of nucleic acids and is found in numerous approved drugs with diverse activities, including anticancer and antimicrobial effects.[1] The piperidine ring is a prevalent scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets, owing to its ability to be readily functionalized and its favorable pharmacokinetic properties.[2] The combination of these two moieties in this compound suggests a broad range of potential biological activities. This guide will explore the most promising therapeutic avenues for this compound, supported by evidence from structurally analogous molecules.

Potential Therapeutic Areas and Molecular Targets

Based on the pharmacological profiles of compounds containing the 2-aminopyrimidine and 4-hydroxypiperidine scaffolds, several key therapeutic areas and molecular targets are proposed for investigation.

| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Structural Analogs | Key Compound Classes |

| Metabolic Disorders | G Protein-Coupled Receptor 119 (GPR119) | Agonists of GPR119 stimulate glucose-dependent insulin secretion and are being investigated for the treatment of type 2 diabetes.[3][4] | Pyrimidine-piperidine derivatives |

| Dipeptidyl Peptidase-4 (DPP-4) | DPP-4 inhibitors are an established class of oral antidiabetic drugs that increase incretin levels.[5] | Pyrimidine-based inhibitors | |

| Central Nervous System (CNS) Disorders | Dopamine Receptors (e.g., D1, D2) | The piperidine scaffold is a common feature of many antipsychotic and neurological drugs that modulate dopaminergic signaling.[6][7][8] | Phenylpiperidines, Butyrophenones |

| Serotonin Receptors (e.g., 5-HT2A) | Modulation of serotonergic pathways is a key mechanism for antidepressants and antipsychotics.[9][10] | Arylpiperidines | |

| Infectious Diseases | Mycobacterium tuberculosis targets | Piperidinol-containing compounds have demonstrated anti-tuberculosis activity.[11] | Piperidinol analogs |

| Bacterial Biofilm Formation | 2-Aminopyrimidine derivatives have been shown to inhibit biofilm formation in pathogenic bacteria.[12] | Substituted 2-aminopyrimidines | |

| Oncology | Various Kinases, Cell Cycle Regulators | Pyrimidine derivatives are integral to many anticancer drugs that target critical cellular processes.[1][13] | Pyrimidine-based kinase inhibitors |

Experimental Protocols

A systematic evaluation of this compound requires a battery of in vitro assays to determine its biological activity and identify its molecular targets. The following section details key experimental protocols.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and incubate to allow for attachment.

-

Treat cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values (concentration inhibiting 50% of cell viability) can be determined from dose-response curves.

G Protein-Coupled Receptor 119 (GPR119) Agonist Activity

GPR119 activation leads to an increase in intracellular cyclic AMP (cAMP).[3][16]

-

Principle: This assay quantifies the level of intracellular cAMP produced in response to GPR119 agonism.

-

Procedure:

-

Use a cell line stably expressing human GPR119 (e.g., HEK293-hGPR119).

-

Seed the cells in a multi-well plate.

-

Treat the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate for a specified time.

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Data Analysis: Generate a dose-response curve and calculate the EC50 value (concentration producing 50% of the maximal response).

Activation of GPR119 in enteroendocrine cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[17]

-

Principle: This assay measures the amount of GLP-1 secreted from an enteroendocrine cell line in response to the test compound.

-

Procedure:

-

Culture an appropriate enteroendocrine cell line (e.g., GLUTag or NCI-H716).

-

Incubate the cells with varying concentrations of this compound.

-

Collect the cell supernatant.

-

Quantify the GLP-1 concentration in the supernatant using a commercial ELISA kit.

-

-

Data Analysis: Determine the dose-dependent effect of the compound on GLP-1 secretion.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorescence-based assay is used to screen for DPP-4 inhibitors.[5][18][19][20]

-

Principle: The assay measures the cleavage of a fluorogenic substrate (e.g., Gly-Pro-AMC) by DPP-4, which releases a fluorescent product. Inhibitors of DPP-4 will reduce the rate of fluorescence generation.

-

Procedure:

-

In a multi-well plate, combine recombinant human DPP-4 enzyme with varying concentrations of this compound.

-

Add the fluorogenic substrate to initiate the reaction.

-

Incubate at 37°C.

-

Monitor the increase in fluorescence over time using a microplate reader (excitation ~360 nm, emission ~460 nm).

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Dopamine and Serotonin Receptor Functional Assays

This assay determines the affinity of the compound for a specific receptor subtype.[21]

-

Principle: A radiolabeled ligand with known affinity for the receptor is competed for binding by the test compound.

-

Procedure:

-

Prepare cell membranes from cells expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT2A receptors).

-

Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the Ki (inhibition constant) from competition binding curves.

For Gq-coupled receptors like 5-HT2A, activation leads to an increase in intracellular calcium.[10]

-

Principle: A calcium-sensitive fluorescent dye is used to measure changes in intracellular calcium concentration upon receptor activation.

-

Procedure:

-

Load cells expressing the receptor of interest with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

Add varying concentrations of this compound.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis: Generate dose-response curves and calculate EC50 values for agonist activity or IC50 values for antagonist activity.

In Vitro Anti-Tuberculosis Screening

The minimum inhibitory concentration (MIC) is a key parameter for assessing anti-tuberculosis activity.[11][22][23]

-

Principle: The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.

-

Procedure:

-

Prepare serial dilutions of this compound in a suitable liquid culture medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of Mycobacterium tuberculosis.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC by visual inspection of turbidity or by using a growth indicator dye (e.g., resazurin).

-

-

Data Analysis: The MIC is reported as the lowest concentration that shows no visible growth.

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

While this compound is a molecule with limited publicly available biological data, its constituent chemical moieties suggest a rich potential for therapeutic applications. This guide has outlined a rational, evidence-based approach to exploring its pharmacological profile. By systematically investigating its activity against targets in metabolic disorders, CNS diseases, infectious diseases, and oncology, researchers can efficiently uncover the therapeutic utility of this compound. The provided experimental protocols and workflows offer a clear roadmap for these investigations, from initial screening to more detailed mechanistic studies. The exploration of such novel chemical entities is vital for the continued advancement of drug discovery and the development of new treatments for a wide range of human diseases.

References

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]

- 6. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 7. innoprot.com [innoprot.com]

- 8. innoprot.com [innoprot.com]

- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 10. innoprot.com [innoprot.com]

- 11. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. broadpharm.com [broadpharm.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Dipeptidyl peptidase IV Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

- 20. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 21. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 23. In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of Piperidinol Compounds and the Imperative of Early Toxicity Assessment

## An In-depth Technical Guide to the Preliminary Toxicity Screening of Piperidinol Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its derivative, the piperidinol structure, offers unique stereochemical and hydrogen-bonding properties, making it a valuable component in the design of novel therapeutic agents. However, the journey from a promising compound to a viable drug candidate is contingent upon a rigorous evaluation of its safety profile. Preliminary toxicity screening serves as a critical early-gatekeeper in the drug development pipeline. Its purpose is to identify potential liabilities such as cytotoxicity, genotoxicity, and acute systemic toxicity, thereby enabling a data-driven approach to lead candidate selection and optimization. This guide provides a technical overview of the core methodologies employed in the preliminary toxicity screening of piperidinol compounds, complete with experimental protocols, data presentation standards, and workflow visualizations.

In Vitro Cytotoxicity Screening: The First Tier

In vitro cytotoxicity assays are the initial step in evaluating a compound's effect on cell viability and proliferation. These rapid and cost-effective tests provide a quantitative measure of a compound's intrinsic toxicity to living cells, typically by assessing metabolic activity or membrane integrity. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that reduces a biological process (like cell growth) by 50%. A lower IC50 value indicates higher cytotoxic potency.

Data Presentation: Cytotoxicity of Piperidinol Analogs

The following table summarizes the cytotoxic activities of several piperidinol analogs and related piperidine derivatives against various human cancer cell lines, providing a comparative view of their potency.

| Compound Class | Specific Compound | Cell Line | IC50 (µM) | Reference |

| 4-Aryl-4-Piperidinols | 1-Ethyl-4-phenyl-3-(phenylcarbonyl)-4-piperidinol | P388 (Murine Leukemia) | Not specified, potent | [1] |

| 3,5-bis(4-fluorobenzylidene)piperidin-4-one | Ca9-22 (Oral Carcinoma) | 1.1 ± 0.2 | [2] | |

| 3,5-bis(4-chlorobenzylidene)piperidin-4-one | HSC-2 (Squamous Carcinoma) | 1.4 ± 0.3 | [2] | |

| Piperidinol Analogs | 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | Vero (Vervet Monkey Kidney) | >16 | [3] |

| 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | Vero (Vervet Monkey Kidney) | >20 | [3] | |

| Plastoquinone Analogs | PQ2 | HCT-116 (Colorectal Carcinoma) | 4.97 ± 1.93 | [4] |

Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

96-well microtiter plates

-

Piperidinol test compounds

-

Appropriate cell line and culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO2) to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidinol compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

Visualization: Cytotoxicity Screening Workflow & Apoptosis Pathway

Genotoxicity Screening: Assessing DNA Damage Potential

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a chemical compound. Such damage can lead to mutations and potentially carcinogenesis, making genotoxicity a critical endpoint in safety assessment.

Data Presentation: Genotoxicity of Piperidine Analogs

Genotoxicity data is often qualitative (positive/negative) or semi-quantitative. Specific data for piperidinol compounds is limited in publicly accessible literature, but the following illustrates how results for related structures might be presented.

| Compound/Class | Assay | System | Result | Reference |

| N-chloropiperidine | Ames Test | Salmonella typhimurium | Positive (mutagenic) | [5] |

| Piperidine | Ames Test | Salmonella typhimurium | Negative | [6] |

| Piperidine Aryl Ketones | General | Various | May be associated with genotoxicity | [7] |

Experimental Protocol: Comet Assay (Alkaline Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for measuring DNA strand breaks in individual cells.[2][6] Under electrophoresis, damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.

Materials:

-

Microscope slides (pre-coated)

-

Low melting point agarose (LMA) and normal melting point agarose

-

Cell suspension treated with piperidinol compounds

-

Lysis solution (high salt, detergent, pH 10)

-

Alkaline electrophoresis buffer (pH >13)

-

Neutralization buffer

-

DNA stain (e.g., Propidium Iodide or SYBR Green)

-

Fluorescence microscope with image analysis software

Procedure:

-

Cell Preparation: Harvest cells after treatment with test compounds and resuspend in PBS at ~1 x 10^5 cells/mL.

-

Embedding: Mix the cell suspension with molten LMA and quickly pipette onto a pre-coated slide. Allow to solidify at 4°C.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nucleoid.

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes. This draws the negatively charged, broken DNA fragments towards the anode.

-

Neutralization & Staining: Gently wash the slides with neutralization buffer. Stain the DNA with an appropriate fluorescent dye.

-

Visualization & Analysis: Visualize the slides using a fluorescence microscope. Use image analysis software to quantify the "tail moment" or the percentage of DNA in the tail for at least 50-100 cells per sample.

Visualization: Comet Assay Experimental Workflow

Acute Systemic Toxicity Screening (In Vivo)

Following in vitro screening, promising candidates may be advanced to in vivo studies to understand their effects on a whole organism. Acute systemic toxicity tests evaluate the adverse effects that occur within a short time after administration of a single dose of a substance.[8] These studies are crucial for determining the median lethal dose (LD50) and for classifying the compound's toxicity level according to global standards.

Data Presentation: Acute Oral Toxicity of Piperidine Analogs

The LD50 is the dose of a substance that is lethal to 50% of a test population. It is a standard measure of acute toxicity.

| Compound | Species | Route | LD50 (mg/kg) | Reference |

| Piperidine | Rat | Oral | 133 - 520 | [6] |

| Piperidine | Rabbit | Dermal | 276 | [9] |

| Piperine | Rat | Oral (i.g.) | 514 | [10] |

| 1-Piperidinol | Mouse | Intravenous | 180 | [11] |

| Spiro(indoline-3,4'-piperidin)-2-one, 1'-ethyl- | Mouse | Intravenous | 53 |

Experimental Protocol: OECD Guideline 420 - Acute Oral Toxicity (Fixed Dose Procedure)